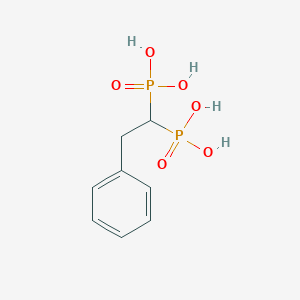

Benzylmethylenediphosphonic acid

Description

Properties

CAS No. |

10596-19-7 |

|---|---|

Molecular Formula |

C8H12O6P2 |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

(2-phenyl-1-phosphonoethyl)phosphonic acid |

InChI |

InChI=1S/C8H12O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11)(H2,12,13,14) |

InChI Key |

LKGJFSBVIBNBPW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(P(=O)(O)O)P(=O)(O)O |

Other CAS No. |

10596-19-7 |

Synonyms |

benzylmethylenediphosphonic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Differences

MDP vs. HEDP (1-Hydroxyethane-1,1-diyl)diphosphonic acid

- Structure : HEDP contains a central ethane-1,1-diyl group with hydroxyl and diphosphonate groups, whereas MDP has a methylene bridge between two phosphonate groups.

- Medical Use: Both are used in skeletal imaging, but HEDP exhibits higher soft tissue clearance rates, reducing background noise in scans. MDP, however, shows superior bone uptake kinetics in Tc-99m labeling .

- Theranostics: MDP is integral to radiopharmaceuticals like ⁹⁹ᵐTc-MDP for diagnosing bone metastases, while HEDP derivatives are explored for therapeutic applications due to their chelation stability with beta-emitting radionuclides .

MDP vs. Benzylphosphonic Acid

- Structure : Benzylphosphonic acid (C₇H₉O₃P) features a single phosphonate group attached to a benzyl moiety, unlike MDP’s dual phosphonate groups.

- Applications : Benzylphosphonic acid derivatives, such as benzyl methylphosphonate (CAS 1070-90-2), are used in polymer synthesis and corrosion inhibition. MDP, in contrast, lacks aromaticity but excels in catalysis and nuclear imaging .

- Spectral Data : Benzylphosphonic acid derivatives exhibit distinct IR and mass spectral profiles due to aromatic C-H stretching (3050–3100 cm⁻¹) and molecular ion peaks at m/z 172 (exact mass) .

MDP vs. 2-(Benzylamino)ethylphosphonic Acid

- Structure: This compound (C₉H₁₄NO₃P) combines a benzylamine group with a phosphonate-terminated ethyl chain, enabling applications in organic synthesis and metal ion chelation.

- Research Findings: It has been used as an intermediate in synthesizing β-amino phosphonates, highlighting its role in asymmetric catalysis and medicinal chemistry . MDP lacks nitrogen-based functional groups, limiting its utility in amine-specific reactions .

Performance in Catalysis and Imaging

Research Advancements

- MDP in Solvent-Free Catalysis : MDP’s acetylation method avoids toxic solvents and achieves >90% yield for primary amines, outperforming homogeneous catalysts like H₂SO₄ .

- Benzylphosphonate Polymers : Poly(1,3-phenylene methyl phosphonate) (CAS 63747-58-0) demonstrates flame-retardant properties, expanding applications in material science .

- Imaging Agents: Tc-99m-MDP remains the gold standard for bone scans, but newer bisphosphonates like amino-functionalized derivatives aim to improve tumor-targeting specificity .

Preparation Methods

Synthesis of Tetraalkyl Benzylmethylenediphosphonate Esters

The alkylation step employs a sodium-mediated nucleophilic substitution reaction. In a representative procedure:

-

Reagents : Tetraisopropyl methylenediphosphonate (0.7 mol), benzyl bromide (0.7 mol), sodium dispersion (0.7 mol), toluene solvent.

-

Conditions :

-

Sodium dispersion prepared in boiling toluene, cooled to 20°C.

-

Tetraisopropyl methylenediphosphonate added dropwise under vigorous stirring, maintaining 25–30°C via Dry Ice bath.

-

Benzyl bromide introduced dropwise, inducing exothermic reaction (temperature controlled at ≤30°C).

-

Post-addition heating at 60°C for 1 hour to complete alkylation.

-

Key Parameters :

-

Solvent choice (toluene) ensures miscibility with phosphonate esters and facilitates temperature control.

-

Stoichiometric sodium dispersion generates the reactive phosphonate anion for nucleophilic attack on benzyl bromide.

Product Isolation :

-

Crude mixture concentrated in vacuo, dissolved in hexane, and extracted with water to remove inorganic salts.

-

Hexane solution evaporated to yield 260 g (85.5% yield) of tetraisopropyl benzylmethylenediphosphonate.

Side Products :

Acidic Hydrolysis to BMDPA

Hydrolysis of the tetraalkyl ester proceeds via reflux with concentrated hydrochloric acid:

-

Reagents : Tetraisopropyl benzylmethylenediphosphonate (0.167 mol), concentrated HCl (500 mL).

-

Conditions :

-

Reflux at 110°C for 4 hours.

-

Post-reaction evaporation removes HCl and water.

-

Residual product washed with 2-propanol to eliminate traces of HCl.

-

Yield and Purity :

-

Elemental analysis confirms stoichiometry (C: 36.20% observed vs. 36.11% theoretical; P: 23.5% vs. 23.28%).

Alternative Ester Systems :

-

Tetraethyl esters hydrolyze under similar conditions (3-hour reflux in HCl) but require ethanol:ether recrystallization, yielding BMDPA with mp 210–213°C.

Direct Phosphorylation of Benzyl Precursors

Phosphorylation reactions offer a divergent pathway, though less commonly reported. This method involves reacting benzyl-containing substrates with phosphorylating agents.

Reaction of Benzyl Halides with Phosphonic Acid Derivatives

A hypothetical route (implied by structural analogs) could involve:

-

Reagents : Benzyl chloride, methylenediphosphonic acid, base catalyst.

-

Mechanism : Nucleophilic displacement of chloride by diphosphonate anion.

Challenges :

-

Competing side reactions (e.g., polymerization of benzyl halides) necessitate careful stoichiometry control.

-

Limited literature evidence suggests this method is less efficient than alkylation-hydrolysis approaches.

Comparative Analysis of Synthetic Routes

Critical Observations :

-

The alkylation-hydrolysis route dominates industrial synthesis due to reproducible yields and well-characterized intermediates.

-

Direct phosphorylation remains speculative, with insufficient data to assess viability for large-scale production.

Optimization Strategies and Process Variables

Temperature Control in Alkylation

Solvent Selection

Acidic Hydrolysis Efficiency

-

HCl Concentration : ≥36% HCl ensures complete ester cleavage within 4 hours.

-

Alternative Acids : Sulfuric acid tested but discarded due to sulfonation side reactions.

Industrial-Scale Considerations

Equipment Design

Q & A

Q. What are the standard synthetic routes for Benzylmethylenediphosphonic acid, and what key reaction parameters influence yield?

this compound is typically synthesized via phosphorylation of benzyl precursors using phosphorous acid derivatives. A common approach involves reacting benzyl chloride with methylenediphosphonic acid under alkaline conditions, as described in analogous syntheses of aminoalkyldiphosphonic acids . Key parameters include:

- Catalyst selection : Palladium or nickel catalysts improve reaction efficiency in phosphorylated systems .

- Temperature control : Reactions often require reflux (80–100°C) to ensure complete substitution .

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility of phosphonate intermediates .

| Synthetic Method | Catalyst | Yield Range | Reference |

|---|---|---|---|

| Alkaline phosphorylation | None | 60–75% | |

| Transition metal-catalyzed | PdCl₂ | 85–92% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ³¹P NMR : Critical for confirming phosphonate group connectivity. Peaks typically appear at δ 10–25 ppm for diphosphonic acids, with splitting patterns indicating coupling between phosphorus atoms .

- IR Spectroscopy : Strong P=O stretches near 1150–1250 cm⁻¹ and P-O-C bends at 950–1050 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves bond lengths and angles, particularly the P-C-P backbone geometry (average bond angle: 109.5°) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals, considering conflicting reports on binding modes?

Conflicting coordination modes (e.g., monodentate vs. bidentate) arise from steric and electronic factors. To address this:

- pH-dependent studies : Vary solution pH (2–10) to assess protonation effects on ligand flexibility .

- Competitive titration : Introduce competing ligands (e.g., EDTA) to evaluate binding affinity hierarchies .

- XAS (X-ray Absorption Spectroscopy) : Directly probes metal-ligand bond distances in situ, resolving ambiguities from crystallography alone .

Example workflow:

- Synthesize Pd(II) or Ru(II) complexes under controlled pH.

- Compare ³¹P NMR shifts before/after metalation to identify coordination-induced deshielding .

- Validate binding mode via single-crystal XRD (e.g., Pd-N bond distances: 2.05–2.15 Å in bidentate systems) .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives against resistant microbial strains?

Adapted from antimicrobial studies on benzylphosphonates :

- Strain selection : Use Gram-negative models (e.g., E. coli K12 and R2-R4) with varying lipopolysaccharide (LPS) structures to assess membrane permeability.

- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) tests in LB broth (24 h, 37°C) with concentrations ranging 0.1–100 µg/mL.

- Mechanistic studies :

-

Fluorescence microscopy : Track cellular uptake using fluorophore-tagged derivatives.

-

ROS detection : Employ DCFH-DA probes to quantify oxidative stress induction .

Derivative MIC (µg/mL) Target Strain Reference 3-Fluoro-benzylphosphonate 12.5 E. coli R4 Unsubstituted benzylphosphonate >100 E. coli K12

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported coordination behaviors of this compound across studies?

- Reproduce conditions : Ensure identical metal-to-ligand ratios, solvent systems, and counterions (e.g., Cl⁻ vs. NO₃⁻) as conflicting studies .

- Computational modeling : Use DFT (Density Functional Theory) to compare stability of proposed coordination geometries (e.g., ΔG for bidentate vs. monodentate Pd complexes) .

- Cross-validate with multiple techniques : Combine XRD, EXAFS, and magnetic susceptibility data to reconcile structural vs. spectroscopic interpretations .

Experimental Design Considerations

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term bioassays?

- Buffering : Maintain pH 6–8 to prevent acid-catalyzed hydrolysis of P-O bonds .

- Chelating agents : Add EDTA (1–5 mM) to sequester trace metals that accelerate degradation .

- Lyophilization : Store as a freeze-dried powder under inert gas (e.g., N₂) to minimize oxidative decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.